An In-depth Technical Guide to the Chemical Properties of 2-Butyl-1-dodecanol
An In-depth Technical Guide to the Chemical Properties of 2-Butyl-1-dodecanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butyl-1-dodecanol is a primary alcohol that belongs to the class of Guerbet alcohols. These alcohols are characterized by their branched structure, with the branching located at the beta position relative to the hydroxyl group. This unique structure imparts desirable properties such as a low melting point, low volatility, and excellent thermal and oxidative stability.[1][2] Consequently, 2-butyl-1-dodecanol and other Guerbet alcohols find extensive use as emollients and lubricants in the cosmetics and metalworking industries. While not a common excipient in drug formulations, its properties suggest potential applications where a stable, non-volatile, and skin-compatible vehicle may be required. This technical guide provides a comprehensive overview of the chemical properties of 2-butyl-1-dodecanol, detailed experimental protocols for their determination, and a summary of its synthesis.
Chemical and Physical Properties
The chemical and physical properties of 2-Butyl-1-dodecanol are summarized in the table below. It is important to note that while some data for this specific compound is available, other properties are estimated based on data from homologous Guerbet alcohols such as 2-butyl-1-octanol and 2-octyl-1-dodecanol due to a lack of specific experimental data for 2-butyl-1-dodecanol.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₆H₃₄O | [3] |
| Molecular Weight | 242.45 g/mol | [3] |
| Appearance | Colorless, oily liquid | General property of Guerbet alcohols |
| Density | 0.835 g/cm³ | [3] |
| Boiling Point | Estimated to be higher than 2-butyl-1-octanol (145-149 °C) | Based on homologous series trends |
| Melting Point | Expected to be below 0 °C | Based on data for 2-octyl-1-dodecanol (-1 to 1 °C)[4][5] |
| Refractive Index | No data available | |
| Solubility in Water | Practically insoluble | General property of long-chain alcohols[6] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and other common organic solvents | General property of long-chain alcohols[6] |
Experimental Protocols
The determination of the chemical and physical properties of 2-Butyl-1-dodecanol should be conducted using standardized methodologies to ensure accuracy and reproducibility. The following protocols are based on internationally recognized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International.[1][7]
Determination of Boiling Point (OECD TG 103)
The boiling point is determined using the ebulliometer method. A sample of 2-butyl-1-dodecanol is placed in an ebulliometer, which is an apparatus designed for the precise measurement of boiling points. The liquid is heated, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. The pressure is measured simultaneously to allow for correction to standard pressure (101.325 kPa).
Determination of Melting Point (OECD TG 102)
The melting point can be determined using a capillary tube method. A small amount of solidified 2-butyl-1-dodecanol is introduced into a capillary tube. The tube is then placed in a melting point apparatus and heated at a controlled rate. The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded as the melting range.
Determination of Density (OECD TG 109)
The density of liquid 2-butyl-1-dodecanol is determined using a pycnometer. The pycnometer is first weighed empty, then filled with the sample and weighed again. The volume of the pycnometer is known, and the density is calculated by dividing the mass of the sample by its volume. The measurement should be performed at a constant temperature, typically 20 °C.
Determination of Water Solubility (OECD TG 105)
The flask method is commonly used to determine the water solubility of substances with low solubility. An excess amount of 2-butyl-1-dodecanol is added to a flask containing purified water. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of 2-butyl-1-dodecanol in the aqueous phase is then determined by a suitable analytical method, such as gas chromatography, after separation of the undissolved substance.
Synthesis of 2-Butyl-1-dodecanol
2-Butyl-1-dodecanol is synthesized via the Guerbet reaction, which involves the base-catalyzed self-condensation of a primary alcohol at elevated temperatures.[1] For the synthesis of 2-butyl-1-dodecanol, the starting material is 1-octanol.
The overall reaction is as follows:
2 CH₃(CH₂)₇OH → CH₃(CH₂)₁₁(CH₂CH₂CH₂CH₃)CH₂OH + H₂O
A general experimental protocol is as follows:
-
1-Octanol is mixed with a catalytic amount of a strong base, such as sodium octoxide or potassium hydroxide.
-
The mixture is heated to a high temperature, typically in the range of 200-250 °C, under an inert atmosphere to prevent oxidation.
-
The reaction is allowed to proceed for several hours, during which water is continuously removed to drive the equilibrium towards the product.
-
After the reaction is complete, the mixture is cooled, and the catalyst is neutralized.
-
The product, 2-butyl-1-dodecanol, is then purified by fractional distillation under reduced pressure.
Caption: Guerbet reaction pathway for the synthesis of 2-Butyl-1-dodecanol.
Spectroscopic Data
No specific experimental spectra for 2-butyl-1-dodecanol are readily available in the public domain. However, the expected spectral characteristics can be predicted based on its chemical structure and by comparison with analogous compounds.
Infrared (IR) Spectroscopy
The IR spectrum of 2-butyl-1-dodecanol is expected to show the following characteristic absorption bands:
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O-H stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H stretch: Strong absorptions in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl chains.
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C-O stretch: A distinct absorption band in the region of 1000-1100 cm⁻¹ corresponding to the stretching vibration of the C-O bond of the primary alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 2-butyl-1-dodecanol would exhibit the following key signals:
-
A triplet at approximately 0.9 ppm corresponding to the terminal methyl groups of the alkyl chains.
-
A broad multiplet between 1.2 and 1.6 ppm arising from the numerous methylene (-CH₂-) groups in the long alkyl chains.
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A doublet at approximately 3.5 ppm corresponding to the two protons of the -CH₂OH group.
-
A multiplet around 1.4-1.7 ppm for the single proton at the branch point (-CH-).
-
A singlet for the hydroxyl proton (-OH), the chemical shift of which is concentration and solvent dependent.
¹³C NMR: The carbon NMR spectrum would show:
-
A peak for the carbon of the -CH₂OH group at approximately 65 ppm.
-
A series of peaks between 14 and 40 ppm for the carbons of the alkyl chains.
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A peak around 40-45 ppm for the methine carbon at the branch point.
Mass Spectrometry (MS)
The electron ionization mass spectrum of 2-butyl-1-dodecanol is expected to show a small or absent molecular ion peak (m/z = 242). The fragmentation pattern would be dominated by the loss of water (M-18) and alpha-cleavage, leading to the loss of a butyl radical (M-57) or a C₁₁H₂₃ radical (M-155).
Caption: Experimental workflow for the synthesis and characterization of 2-Butyl-1-dodecanol.
Conclusion
References
- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. oecd.org [oecd.org]
- 3. 2-butyl-1-dodecanol [stenutz.eu]
- 4. 2-Octyl-1-dodecanol 97 5333-42-6 [sigmaaldrich.com]
- 5. 2-Octyl-1-dodecanol | 5333-42-6 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. store.astm.org [store.astm.org]
